molecular formula C18H19N7OS B6453350 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549016-57-9

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No. B6453350
CAS RN: 2549016-57-9
M. Wt: 381.5 g/mol
InChI Key: ZDMXIOKKINGRHX-UHFFFAOYSA-N
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Description

The compound “6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine” is a complex organic molecule that contains several functional groups, including a methoxy group, a benzothiazole group, a piperazine ring, and a purine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) . Another method involves the condensation of 2-aminothiophenol with aldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various analytical, physical, and spectroscopic methods such as FT-IR, UV-Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .


Chemical Reactions Analysis

Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes using various catalysts and conditions . The reaction involves the formation of a C-S bond and the dehydrogenation of the thiol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, aminothiazole Schiff base ligands were characterized through various analytical, physical, and spectroscopic methods .

Scientific Research Applications

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has been used in numerous scientific research applications, including the synthesis of drugs, the development of new drugs, and the study of the biochemical and physiological effects of drugs. This compound has been used as a starting material for the synthesis of a variety of drugs, such as antifungals, antivirals, and anticonvulsants. It has also been used in the development of new drugs, such as antineoplastic agents, and in the study of the biochemical and physiological effects of these drugs.

Advantages and Limitations for Lab Experiments

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, this compound is relatively stable and has a long shelf life. However, this compound has some limitations. It is a relatively weak inhibitor of acetylcholinesterase and its ability to act as a ligand for certain receptors is not well understood.

Future Directions

The potential applications of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine are vast and there are many possible future directions for research. These include further studies into the biochemical and physiological effects of this compound, as well as its potential use in the synthesis of new drugs. In addition, further research into the mechanism of action of this compound is needed in order to better understand its effects on drug metabolism and receptor binding. Finally, further studies into the stability and shelf life of this compound are also needed in order to optimize its use in laboratory experiments.

Synthesis Methods

6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine can be synthesized using a variety of methods. The most common method involves the reaction of 5-methoxy-1,3-benzothiazol-2-ylpiperazine (MBT) with 9-methyl-9H-purine (PP) in the presence of an acid catalyst. This reaction produces a mixture of this compound and its isomers. The product can then be purified using various techniques, such as column chromatography and recrystallization.

properties

IUPAC Name

5-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-5-7-25(8-6-24)18-22-13-9-12(26-2)3-4-14(13)27-18/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMXIOKKINGRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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